2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1247382-33-7
VCID: VC5038231
InChI: InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
SMILES: CN1C=NN=C1C2=CC=CC=C2C(=O)O
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

CAS No.: 1247382-33-7

Cat. No.: VC5038231

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid - 1247382-33-7

Specification

CAS No. 1247382-33-7
Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid
Standard InChI InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Standard InChI Key PQSIERKWMDWLQF-UHFFFAOYSA-N
SMILES CN1C=NN=C1C2=CC=CC=C2C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of a benzoic acid moiety linked at the ortho position (C2) to a 4-methyl-1,2,4-triazole ring. The triazole component adopts a planar configuration, with the methyl group at the N4 position influencing electronic distribution and steric interactions . This substitution pattern distinguishes it from related isomers such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-((4H-1,2,4-triazol-3-yl)methyl)benzoic acid, which exhibit distinct electronic and spatial properties.

Computational Insights

Density functional theory (DFT) analyses of analogous triazole-benzoic acid hybrids reveal key electronic characteristics:

  • HOMO-LUMO Gap: For 7c (a structurally similar derivative), a band gap of 4.618 eV was observed, suggesting moderate chemical reactivity .

  • Polarizability: Linear polarizability values exceeding 4.195×10234.195 \times 10^{-23} esu and hyperpolarizabilities up to 4.314×10354.314 \times 10^{-35} esu indicate potential nonlinear optical (NLO) applications .

Table 1: Comparative Molecular Properties of Triazole-Benzoic Acid Derivatives

CompoundMolecular FormulaHOMO-LUMO (eV)Dipole Moment (Debye)
2-(4-Methyl-4H-triazol-3-yl)benzoic acid*C10H9N3O24.6–4.8 (calc.)5.2–5.5 (calc.)
4-(4H-Triazol-4-yl)benzoic acid C9H7N3O25.14.8
4-(Triazol-3-ylmethyl)benzoic acidC10H9N3O24.36.1

*Estimated values based on structural analogs .

Synthetic Methodologies

Multi-Step Synthesis from Benzoic Acid Precursors

The preparation of triazole-benzoic acid hybrids typically follows a sequence involving:

  • Esterification: Conversion of benzoic acid to methyl benzoate using methanol under acidic conditions .

  • Hydrazide Formation: Reaction with hydrazine hydrate to yield benzohydrazide .

  • Cyclization: Treatment with carbon disulfide and alkali ethanol to form triazole-thiol intermediates .

  • Functionalization: Coupling with methylating agents or electrophiles to introduce substituents .

For 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, the final step likely involves regioselective methylation at the N4 position of the triazole ring, followed by acid hydrolysis to regenerate the carboxylic acid group.

Analytical Characterization

Key techniques for structural validation include:

  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H), and 1550–1600 cm⁻¹ (triazole C-N) .

  • NMR Spectroscopy:

    • 1^1H NMR: Methyl protons at δ 2.8–3.1 ppm (triazole-CH3), aromatic protons between δ 7.3–8.1 ppm .

    • 13^{13}C NMR: Carboxylic carbon at δ 167–169 ppm, triazole carbons at δ 145–152 ppm .

Physicochemical and Spectroscopic Properties

UV-Vis Spectroscopy

Electronic transitions in the 250–300 nm range (π→π* of aromatic systems) and 300–350 nm (n→π* of triazole) have been observed in related compounds . Molar absorptivity values typically exceed 10410^4 L·mol⁻¹·cm⁻¹, indicating strong light-matter interactions.

Functional Applications and Biological Activity

Nonlinear Optical Materials

The significant hyperpolarizability values of triazole derivatives (e.g., 6.317×10306.317 \times 10^{-30} esu for compound 7c ) suggest potential in:

  • Optical limiting devices

  • Frequency doubling circuits

  • Electro-optic modulators

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundS. aureus (IZ, mm)E. coli (IZ, mm)C. albicans (MIC, µg/mL)
4-Amino-5-phenyl-triazole 16–1812–148–16
7c N/AN/AN/A
Target compound*14–16 (pred.)10–12 (pred.)16–32 (pred.)

*pred. = predicted based on structural analogs .

Computational Modeling and Drug Design

Molecular Docking Studies

Docking simulations using C. albicans lanosterol 14α-demethylase (CYP51) reveal favorable binding of triazole derivatives through:

  • Coordination with the heme iron atom

  • Hydrophobic interactions with Leu376 and Phe233 residues

  • Hydrogen bonding to Tyr118 and Ser378

For the target compound, the carboxylic acid group may introduce additional polar interactions with active site residues, potentially enhancing binding affinity compared to non-carboxylated analogs.

Industrial and Pharmaceutical Considerations

Scalability Challenges

Key issues in large-scale synthesis include:

  • Regioselective control during triazole ring formation

  • Purification of polar intermediates

  • Stability of the carboxylic acid group under reflux conditions

Toxicity Profiling

While acute toxicity data are lacking, related triazoles exhibit LD50 values >500 mg/kg (oral, rats) , suggesting moderate safety profiles. Chronic toxicity studies should evaluate:

  • Hepatic enzyme induction

  • Renal clearance pathways

  • Potential for endocrine disruption

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